molecular formula C16H12N4O B601660 N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide CAS No. 1900865-84-0

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

Cat. No. B601660
M. Wt: 276.29
InChI Key:
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Description

“N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” is a chemical compound. Detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a study discusses the nucleophilic substitution reactions of related compounds with a series of secondary alicyclic amines in several solvents . Another study discusses the design and synthesis of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” include its melting point, boiling point, density, molecular formula, and molecular weight . Its melting point is reported to be between 206-208 °C .

Scientific Research Applications

Synthesis and Reactivity:

  • Catalytic Hydrogenation in Synthesis : This compound is an important intermediate in the production of azo disperse dyes. A study explored the use of a novel Pd/C catalyst for the hydrogenation of similar acetamide compounds, highlighting its high activity, selectivity, and stability (Zhang, 2008).

  • Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of an amino group in a similar acetamide compound, using it as an intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Microwave Irradiation in Synthesis : Research has shown that compounds like N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide can undergo acylation and cyclization under microwave irradiation, offering advantages like short reaction time and high yield (Liu, 2014).

Applications as a Synthon:

  • Building Block for Heterocyclic Compounds : A study highlighted the role of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, as a building block for synthesizing polyfunctionalized heterocyclic compounds, indicating potential applications in diverse synthetic pathways (Gouda, 2014).

  • Anticancer Drug Development : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities, showed its potential in anticancer drug development through molecular docking analysis (Sharma et al., 2018).

Other Notable Applications:

  • Electrophilic Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been used as an electrophilic fluorinating agent under mild conditions (Banks et al., 1996).

properties

CAS RN

1900865-84-0

Product Name

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

Molecular Formula

C16H12N4O

Molecular Weight

276.29

Origin of Product

United States

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